2-Bromo-4-iodo-6-methylaniline
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Overview
Description
2-Bromo-4-iodo-6-methylaniline is an organic compound with the molecular formula C7H7BrIN. It is a derivative of aniline, featuring bromine and iodine atoms at the 2nd and 4th positions, respectively, and a methyl group at the 6th position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Iodination: The compound can be synthesized by sequentially brominating and iodinating aniline. The reaction typically involves treating aniline with bromine in the presence of a catalyst, followed by iodination using iodine and an oxidizing agent.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reactions are carefully controlled to optimize the conditions for bromination, iodination, and methylation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide or potassium iodide can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Bromo-4-iodo-6-methylaniline is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-iodo-6-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-6-iodoaniline: Lacks the methyl group at the 6th position.
4-Bromo-2-iodoaniline: Different positions of bromine and iodine atoms.
2-Bromo-4-iodoaniline: Lacks the methyl group at the 6th position.
Uniqueness: 2-Bromo-4-iodo-6-methylaniline is unique due to the presence of both bromine and iodine atoms, as well as the methyl group, which can influence its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C7H7BrIN |
---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
2-bromo-4-iodo-6-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 |
InChI Key |
ASVWRGHPIQIDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)I |
Origin of Product |
United States |
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